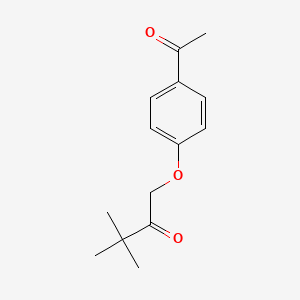
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone, also known as APDB, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine (DOB) and is structurally similar to other psychoactive substances such as MDMA and MDA. APDB has gained attention in the scientific community due to its potential use in research as a tool to study the effects of serotonin and dopamine on the brain.
Mecanismo De Acción
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone acts as a partial agonist at both serotonin and dopamine receptors. It increases the release of serotonin and dopamine in the brain, leading to an increase in their concentrations. This results in a range of effects, including increased mood, arousal, and sociability. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone also has a mild stimulant effect, which can lead to increased energy and focus.
Biochemical and Physiological Effects
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. It also increases the release of certain hormones such as cortisol and prolactin. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been shown to have neuroprotective effects, which may be due to its ability to increase the release of certain growth factors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high affinity for serotonin and dopamine receptors. This makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, there are also limitations to its use. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a low therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small.
Direcciones Futuras
There are several future directions for research on 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone. One area of interest is its potential use as a therapeutic agent for neurological disorders such as depression and anxiety. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a treatment for these disorders. Another area of interest is its potential use as a tool to study the effects of serotonin and dopamine on the brain. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been used in several studies to investigate the role of these neurotransmitters in various neurological disorders, and further research is needed to fully understand their effects. Finally, there is interest in developing new derivatives of 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone that may have improved therapeutic properties or a longer half-life.
Métodos De Síntesis
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone can be synthesized using various methods. One of the most common methods involves the reaction of 4-acetylphenol with 3,3-dimethylbutanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been used in various scientific research studies to investigate its effects on the brain. It has been shown to have a high affinity for serotonin and dopamine receptors, which are both involved in the regulation of mood, behavior, and cognition. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been used as a tool to study the effects of these neurotransmitters on the brain and their role in various neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-(4-acetylphenoxy)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10(15)11-5-7-12(8-6-11)17-9-13(16)14(2,3)4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTDBECKNGNHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B7563800.png)
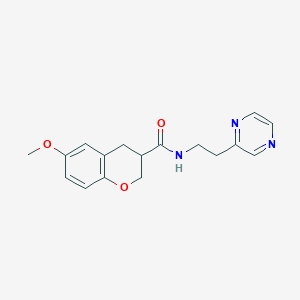

![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide](/img/structure/B7563825.png)

![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)
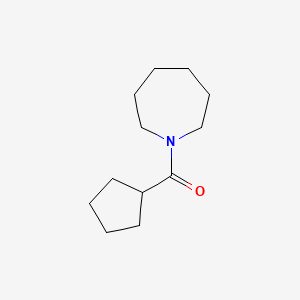
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B7563853.png)
![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
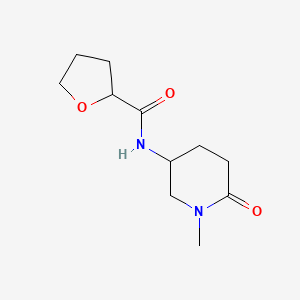
![N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]acetamide](/img/structure/B7563885.png)
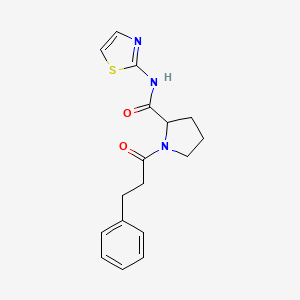
![[4-(Diethylamino)piperidin-1-yl]-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7563890.png)